molecular formula C20H13F6N3O2 B4764566 (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Cat. No.: B4764566
M. Wt: 441.3 g/mol
InChI Key: YQAZGMBPOYDMAR-UTCJRWHESA-N
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Description

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the tetrafluorobenzyl group: This step involves the nucleophilic substitution reaction of a tetrafluorobenzyl halide with the pyrazole intermediate.

    Coupling with the difluoromethoxyphenyl group: This is typically done using a palladium-catalyzed cross-coupling reaction.

    Formation of the propenamide moiety: This final step involves the condensation of the intermediate with an appropriate acrylamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated groups, which can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, enhancing its binding affinity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
  • (Z)-3-[4-(DIFLUOROMETHYL)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Uniqueness

The uniqueness of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific substitution pattern and the presence of both difluoromethoxy and tetrafluorobenzyl groups. These features confer unique electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-N-[1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O2/c21-15-7-16(22)19(24)18(23)14(15)10-29-9-12(8-27-29)28-17(30)6-3-11-1-4-13(5-2-11)31-20(25)26/h1-9,20H,10H2,(H,28,30)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAZGMBPOYDMAR-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)NC2=CN(N=C2)CC3=C(C(=C(C=C3F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Reactant of Route 3
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Reactant of Route 4
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(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N~1~-[1-(2,3,4,6-TETRAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

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